![molecular formula C12H8N4O2 B568073 5-nitro-3-(pyridin-4-yl)-1H-indazole CAS No. 1245648-33-2](/img/structure/B568073.png)
5-nitro-3-(pyridin-4-yl)-1H-indazole
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Description
5-nitro-3-(pyridin-4-yl)-1H-indazole is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.
Scientific Research Applications
Synthesis and Derivative Formation
- Synthesis of Indazole Derivatives: Alkylated nitro derivatives of indazole, when treated with stannous chloride and alkanethiol, yield N-(4-alkylsulfanylindazol-7-yl)-4-methoxybenzene sulfonamides and 4-methoxy-N-(indazol-7-yl)-benzenesulfonamides. This process involves nucleophilic substitution at the indazole's 4th position (Kouakou et al., 2015).
- Creation of 6-Nitrooxazolo[3,2-a]pyridinium Salts: 5-Nitro-2-pyridone undergoes selective N-phenacylation, leading to the formation of 6-nitrooxazolo[3,2-a]pyridinium salts, which react with ammonia and aliphatic amines to yield 1-amino-2-nitro-4-(oxazole-2-yl)butadienes-1,3 (Bush & Babaev, 2003).
Chemical Properties and Reactions
- Structural and Spectral Analysis: Research on compounds like 5-nitro-3-thiomorpholino-1H-indazole has provided insights into their crystal structures and spectral properties, contributing to a deeper understanding of their chemical behavior (Gzella & Wrzeciono, 2001).
- Conversion of Cinnolines into Indazoles: Oxidation of nitro-cinnoline leads to the formation of nitro-indazole, demonstrating a ring transformation process that highlights the versatility of these compounds in chemical reactions (Plas et al., 2010).
Catalytic and Inhibition Activities
- Use in Corrosion Inhibition: Schiff’s bases of pyridyl substituted triazoles, including derivatives of 5-nitro-3-(pyridin-4-yl)-1H-indazole, have been studied as corrosion inhibitors for mild steel in hydrochloric acid solutions, demonstrating their potential in industrial applications (Ansari et al., 2014).
Pharmacological Research
- Antitumor Activities: Some derivatives of 5-nitro-3-(pyridin-4-yl)-1H-indazole have shown promising antitumor activities, indicating their potential use in the development of new cancer treatments (Chu De-qing, 2011).
properties
IUPAC Name |
5-nitro-3-pyridin-4-yl-1H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2/c17-16(18)9-1-2-11-10(7-9)12(15-14-11)8-3-5-13-6-4-8/h1-7H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGOHIPRXHGBMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NN2)C3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856231 |
Source
|
Record name | 5-Nitro-3-(pyridin-4-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50856231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-3-(pyridin-4-yl)-1H-indazole | |
CAS RN |
1245648-33-2 |
Source
|
Record name | 5-Nitro-3-(pyridin-4-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50856231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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